N~1~-(3-Aminopropyl)octane-1,8-diamine
Description
Evolution of Polyamine Analog Research in Chemical Biology
The journey of polyamine research in chemical biology has been marked by a progressive understanding of the structure-activity relationships of these vital molecules. Initially focused on the natural polyamines—putrescine, spermidine (B129725), and spermine (B22157)—the field has evolved to the rational design and synthesis of a vast array of analogs. nih.gov These synthetic molecules are engineered to modulate the intricate network of polyamine metabolism and function.
Early research centered on developing analogs that could either inhibit the biosynthesis of natural polyamines or act as antagonists at their binding sites. researchgate.net This led to the creation of compounds that have entered clinical trials for various diseases, including cancer. nih.gov The exploration of different backbone structures, such as the length and rigidity of the carbon chain, has been a key area of investigation. For instance, studies on analogs with varying methylene (B1212753) backbone lengths have revealed significant differences in their antiproliferative activities. nih.gov
The introduction of alkyl groups at the terminal nitrogen atoms of polyamines has also been a fruitful strategy, leading to the development of potent antiproliferative agents. nih.gov More recently, research has expanded to include more complex architectures, such as conformationally restricted analogs and polyamine conjugates, which can target specific cellular pathways or act as delivery vehicles for other therapeutic agents. mdpi.com This continuous evolution of polyamine analog design underscores the quest for more potent and selective modulators of polyamine function.
Structural Homologies and Distinctions of N1-(3-Aminopropyl)octane-1,8-diamine within the Polyamine Family
N1-(3-Aminopropyl)octane-1,8-diamine possesses a unique structural framework that sets it apart from the canonical linear polyamines while sharing fundamental characteristics. Its core structure is octane-1,8-diamine, a simple linear diamine with an eight-carbon chain. nih.gov The defining feature is the addition of a 3-aminopropyl group to one of the terminal nitrogen atoms (N1), creating a branched structure.
Table 1: Structural Comparison of N1-(3-Aminopropyl)octane-1,8-diamine with Natural Polyamines
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Backbone Structure | Branching |
| N | C₁₁H₂₇N₃ | 201.36 | Octane (B31449) (8 carbons) | Yes (secondary amine) |
| Spermidine | C₇H₁₉N₃ | 145.25 | Butane and Propane | No (linear triamine) |
| Spermine | C₁₀H₂₆N₄ | 202.34 | Propane, Butane, Propane | No (linear tetramine) |
| Putrescine | C₄H₁₂N₂ | 88.15 | Butane (4 carbons) | No (linear diamine) |
This table provides a comparative overview of the structural features of N1-(3-Aminopropyl)octane-1,8-diamine and the major natural polyamines.
The long, flexible octane backbone of N1-(3-Aminopropyl)octane-1,8-diamine provides a significant hydrophobic character compared to the shorter-chain natural polyamines. This feature could influence its membrane-binding properties and interactions with hydrophobic pockets in proteins. The presence of a secondary amine at the branch point, in addition to the two primary amines, creates a distinct charge distribution at physiological pH, which is crucial for interactions with negatively charged macromolecules like DNA and RNA.
Current Research Paradigms and Unaddressed Questions Pertaining to Branched Polyamines
The study of branched polyamines is an emerging frontier in polyamine research. These molecules, found in some extremophilic organisms, are thought to play a role in stabilizing cellular components under harsh environmental conditions. The branching introduces unique structural constraints and alters the spacing of positive charges, which can lead to different binding affinities and specificities compared to their linear counterparts.
Current research on branched polyamines is focused on several key areas:
Interaction with Nucleic Acids: Understanding how the branched structure affects the condensation and stabilization of DNA and RNA.
Enzyme Inhibition: Investigating the potential of branched polyamines to selectively inhibit enzymes involved in polyamine metabolism or other cellular pathways.
Therapeutic Applications: Exploring the use of branched polyamines as scaffolds for the development of new drugs, including anticancer and antimicrobial agents. nih.govnih.gov
Despite this growing interest, many fundamental questions about branched polyamines remain unanswered. For N1-(3-Aminopropyl)octane-1,8-diamine specifically, the lack of dedicated studies means that its biochemical and pharmacological properties are entirely speculative. Key unaddressed questions include:
What are the precise pKa values of its amino groups, and how does this affect its charge state at physiological pH?
How does it interact with the polyamine transport system, and is it recognized by the enzymes of polyamine metabolism?
What are its effects on cell proliferation, differentiation, and apoptosis in various cell types?
Does the long octane backbone confer any specific membrane-disrupting or ion channel-modulating activities?
The answers to these questions await empirical investigation. The synthesis and subsequent biological evaluation of N1-(3-Aminopropyl)octane-1,8-diamine are necessary first steps to unraveling the potential contributions of this enigmatic molecule to the field of advanced polyamine research. Until such studies are undertaken, its role will remain a matter of informed conjecture based on the broader principles of polyamine chemistry and biology.
Structure
3D Structure
Properties
CAS No. |
53774-74-6 |
|---|---|
Molecular Formula |
C11H27N3 |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
N'-(3-aminopropyl)octane-1,8-diamine |
InChI |
InChI=1S/C11H27N3/c12-8-5-3-1-2-4-6-10-14-11-7-9-13/h14H,1-13H2 |
InChI Key |
USFCFZJCWYDXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCNCCCN)CCCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N1 3 Aminopropyl Octane 1,8 Diamine
Established Synthetic Pathways for Linear and Branched Polyamines
The synthesis of polyamines can be achieved through various established methodologies, each offering distinct advantages in terms of efficiency, substrate scope, and control over the final product's structure. These methods are foundational for creating both simple and complex polyamine analogs.
Reductive Amination Strategies for Amine Synthesis
Reductive amination is a widely employed and versatile method for the formation of carbon-nitrogen bonds, making it a cornerstone in the synthesis of polyamines. This reaction typically involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
The process can be performed in a one-pot reaction, which is advantageous for its operational simplicity and efficiency. A variety of reducing agents can be utilized, with the choice depending on the specific substrates and desired selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the carbonyl group, allowing for the reaction to be carried out in the presence of excess carbonyl compound.
Key Features of Reductive Amination:
| Feature | Description |
| Versatility | Applicable to a wide range of aldehydes, ketones, and amines. |
| Efficiency | Often proceeds with high yields and can be performed as a one-pot reaction. |
| Control | Can be used for the synthesis of primary, secondary, and tertiary amines by carefully selecting the starting materials. |
This strategy is fundamental in building the backbone of polyamines by iteratively introducing new amino functionalities.
Direct Addition of Amines to Unsaturated Systems
The direct addition of amines to activated unsaturated systems, such as α,β-unsaturated carbonyl compounds, nitriles, and esters, is another powerful method for constructing polyamines. This reaction, often referred to as aza-Michael addition or conjugate addition, results in the formation of a new carbon-nitrogen bond at the β-position of the unsaturated system.
This method is particularly useful for introducing β-amino carbonyl or related functionalities into a molecule. The reaction can be catalyzed by both acids and bases, and in some cases, can proceed under neutral conditions. The choice of catalyst and reaction conditions can influence the rate and selectivity of the addition. For the synthesis of polyamines, this reaction can be employed to extend a diamine chain or to introduce branched structures. For example, the reaction of a primary amine with acrylonitrile (B1666552), followed by the reduction of the nitrile group, is a common strategy for aminopropylation.
Application of Mitsunobu Reaction in Polyamine Functionalization
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, through an SN2 mechanism. This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
In the context of polyamine synthesis, the Mitsunobu reaction can be used to introduce an amino group by using a nitrogen nucleophile, such as phthalimide (B116566) or a sulfonamide, which can be subsequently deprotected to reveal the primary amine. This approach is particularly valuable for achieving a clean inversion of stereochemistry at a chiral center. The reaction proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.
Typical Reagents in a Mitsunobu Reaction for Amine Synthesis:
| Reagent | Role |
| Alcohol | The substrate to be functionalized. |
| Triphenylphosphine (PPh | Activates the alcohol. |
| Diethyl azodicarboxylate (DEAD) | The oxidizing agent that drives the reaction. |
| Nitrogen Nucleophile (e.g., Phthalimide) | Provides the nitrogen atom for the new amine. |
Solid-Phase Synthesis Techniques for Complex Polyamine Analogs
Solid-phase synthesis has emerged as a powerful technique for the construction of complex molecules, including polyamine analogs, in a systematic and efficient manner. In this approach, the growing polyamine chain is attached to a solid support (a resin), and reagents are added in solution. Excess reagents and byproducts are then simply washed away, simplifying the purification process at each step.
This methodology is particularly well-suited for the synthesis of libraries of polyamine derivatives for screening purposes. The synthesis typically involves a series of coupling and deprotection steps. Various protecting groups are employed to ensure that the desired reactions occur at specific sites on the polyamine backbone. The final product is cleaved from the solid support in the last step. This technique allows for the precise control of the polyamine sequence and the introduction of diverse functionalities.
Specific Chemical Synthesis of N1-(3-Aminopropyl)octane-1,8-diamine
Preparation Routes Utilizing Octane-1,8-diamine as a Core Precursor
The synthesis of N1-(3-Aminopropyl)octane-1,8-diamine can be strategically approached by the mono-functionalization of the symmetrical diamine, octane-1,8-diamine. A common and effective method to achieve this is through a two-step sequence involving a Michael addition followed by a reduction.
Proposed Synthetic Pathway:
Michael Addition of Acrylonitrile: The first step involves the selective mono-addition of acrylonitrile to octane-1,8-diamine. To favor the mono-adduct and minimize the formation of the di-adduct, a significant excess of the diamine can be used. This reaction is typically carried out in a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature or with gentle heating. The product of this reaction is N-(2-cyanoethyl)octane-1,8-diamine.
Reduction of the Nitrile: The cyano group of the intermediate is then reduced to a primary amine. This reduction can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent can be employed. This step yields the desired product, N1-(3-Aminopropyl)octane-1,8-diamine.
Reaction Scheme:
H2N-(CH2)8-NH2 + CH2=CH-CN → H2N-(CH2)8-NH-CH2CH2-CN
H2N-(CH2)8-NH-CH2CH2-CN + [H] → H2N-(CH2)8-NH-(CH2)3-NH2
This synthetic approach is advantageous due to the commercial availability of the starting materials and the reliability of the chemical transformations involved.
Introduction of the Aminopropyl Moiety via Selective Functionalization
The synthesis of N¹-(3-aminopropyl)octane-1,8-diamine hinges on the selective introduction of a single 3-aminopropyl group onto the octane-1,8-diamine backbone. Achieving mono-substitution while avoiding di-substitution at the second primary amine is a key challenge. Several strategies can be employed to achieve this selectivity.
One common approach involves the use of a protecting group strategy. For instance, one of the amino groups of octane-1,8-diamine can be protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. The resulting mono-protected diamine can then be reacted with a reagent that introduces the aminopropyl moiety. A subsequent deprotection step yields the desired N¹-(3-aminopropyl)octane-1,8-diamine. The synthesis of N-Boc protected amines is a well-established procedure in organic chemistry.
Alternatively, methods for the direct selective mono-N-alkylation of diamines have been developed. These methods often utilize specific catalysts or reagents to control the reactivity of the amine groups. For example, the use of cesium bases has been shown to promote mono-N-alkylation of primary amines while suppressing overalkylation. mdma.ch Similarly, iridium-based catalysts have been employed for the selective monoalkylation of aromatic amines with alcohols, a strategy that could potentially be adapted for aliphatic diamines.
Another potential route is through cyanoethylation followed by reduction. The reaction of octane-1,8-diamine with acrylonitrile would introduce a cyanothethyl group, which can then be reduced to the corresponding aminopropyl group. Controlling the stoichiometry of acrylonitrile would be crucial to favor mono-addition.
Reductive amination of octane-1,8-diamine with 3-aminopropanal (B1211446) or a suitable precursor is another viable synthetic pathway. This reaction, typically carried out in the presence of a reducing agent like sodium borohydride, forms a new carbon-nitrogen bond and directly installs the aminopropyl group.
A synthesis of the related compound, N-(3-Aminopropyl)-N'-(3-(ethylamino)propyl)-1,8-octanediamine, has been reported, which involves a multi-step process that could be conceptually adapted for the synthesis of the title compound. prepchem.com
Synthesis of Deuterated and Isotopically Labeled N¹-(3-Aminopropyl)octane-1,8-diamine Analogs
Deuterium Labeling: Deuterium-labeled analogs can be synthesized using deuterated building blocks. For example, deuterated 1,8-diaminooctane (B148097) or a deuterated 3-halopropylamine derivative could be employed in one of the synthetic routes described in section 2.2.2. General methods for the deuteration of amines have also been reported and could be adapted.
Carbon-13 and Nitrogen-15 Labeling: For the introduction of carbon-13 or nitrogen-15, commercially available isotopically labeled starting materials would be utilized. For instance, ¹³C- or ¹⁵N-labeled 1,8-diaminooctane or a similarly labeled aminopropylation reagent would be incorporated into the synthetic scheme. The choice of labeled precursor would depend on the desired position of the isotopic label within the final molecule.
The following table outlines potential isotopically labeled precursors and their corresponding labeled products:
| Labeled Precursor | Resulting Labeled Product |
| 1,8-Diaminooctane-¹³C₈ | N¹-(3-Aminopropyl)octane-1,8-diamine-¹³C₈ |
| 1,8-Diaminooctane-¹⁵N₂ | N¹-(3-Aminopropyl)octane-1,8-diamine-¹⁵N₂ (at the octane-1,8-diamine nitrogens) |
| 3-Chloropropylamine-¹³C₃ | N¹-(3-Aminopropyl-¹³C₃)octane-1,8-diamine |
| 3-Chloropropylamine-¹⁵N | N¹-(3-Aminopropyl-¹⁵N)octane-1,8-diamine |
Exploration of Novel Derivatization Strategies for N¹-(3-Aminopropyl)octane-1,8-diamine
The presence of three primary and secondary amine functionalities in N¹-(3-aminopropyl)octane-1,8-diamine offers multiple sites for chemical modification, opening avenues for the exploration of novel derivatization strategies. These modifications can be designed to alter the compound's physicochemical properties, biological activity, or to attach it to other molecules of interest.
One area of exploration is the synthesis of analogs with modified terminal amino groups. For instance, the terminal primary amino groups can be alkylated, acylated, or arylated to generate a library of derivatives with varying steric and electronic properties. An example of such a derivatization is the synthesis of N¹-(3-Aminopropyl)-N⁸-(3-(benzylammonio)propyl)octane-1,8-diaminium, where one of the terminal amino groups is benzylated.
Furthermore, the secondary amine within the aminopropyl moiety can also be a target for derivatization, although its reactivity may differ from the primary amines. Selective protection and deprotection strategies would be essential to achieve site-specific modifications.
The development of novel derivatization strategies could lead to the discovery of new compounds with unique properties and applications. The table below summarizes potential derivatization reactions at the different amine sites of N¹-(3-Aminopropyl)octane-1,8-diamine.
| Amine Site | Potential Derivatization Reaction | Resulting Functional Group |
| Primary Amines (N¹ and terminal NH₂) | Alkylation, Acylation, Arylation, Reductive Amination | Secondary Amine, Amide, Arylamine, Tertiary Amine |
| Secondary Amine (within aminopropyl) | Alkylation, Acylation | Tertiary Amine, Amide |
The systematic exploration of these and other derivatization strategies will undoubtedly expand the chemical space around N¹-(3-aminopropyl)octane-1,8-diamine and facilitate the development of new molecular tools and therapeutic agents.
Biochemical and Enzymatic Interactions of N1-(3-Aminopropyl)octane-1,8-diamine: A Review of Available Research
Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available research detailing the specific biochemical and enzymatic interactions of the chemical compound N1-(3-Aminopropyl)octane-1,8-diamine.
Extensive searches were conducted to locate data pertaining to the modulation of polyamine biosynthetic and catabolic enzymes by this specific long-chain polyamine analogue. The search queries targeted the interactions of N1-(3-Aminopropyl)octane-1,8-diamine with key enzymes as outlined in the requested article structure.
Despite these efforts, no studies were identified that investigated the effects of N1-(3-Aminopropyl)octane-1,8-diamine on the following:
Aminopropyltransferase Activities (e.g., Spermidine (B129725) Synthase)
S-Adenosylmethionine Decarboxylase Activity
Ornithine Decarboxylase Activity
Polyamine Catabolic Enzymes
Consequently, information regarding its potential as a substrate mimic, its inhibitory mechanisms, or its mode of interaction within the active sites of these enzymes is not available in the current body of scientific literature.
While research exists on a variety of other polyamine analogues and their influence on the polyamine metabolic pathway, the strict focus of this request on N1-(3-Aminopropyl)octane-1,8-diamine prevents the inclusion of such related but distinct findings. The scientific community has not yet published data that would allow for a detailed and accurate discussion of this particular compound's biochemical profile.
Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.
Biochemical and Enzymatic Interactions of N1 3 Aminopropyl Octane 1,8 Diamine
Interaction with Polyamine Catabolic Enzymes
Substrate or Inhibitor Potential for Mammalian Polyamine Oxidases (PAO, SMO)
Mammalian polyamine catabolism is primarily handled by two flavoenzymes: polyamine oxidase (PAO or PAOX) and spermine (B22157) oxidase (SMO or SMOX). researchgate.net PAOX preferentially oxidizes N¹-acetylated polyamines, while SMO specifically oxidizes spermine to produce spermidine (B129725), hydrogen peroxide (H₂O₂), and 3-aminopropanal (B1211446). uniprot.org
Polyamine analogues are known to be both substrates and inhibitors of these oxidases. The specific interaction often depends on the structure of the analogue. For instance, studies on various N-alkylated spermine analogues have shown they can be metabolized by both human PAO and SMO. researchgate.netjohnshopkins.edu The length of the carbon backbone and the nature of substitutions on the terminal amines are critical determinants of these interactions. For example, the diamine 1,8-diaminooctane (B148097), which represents the central core of N1-(3-Aminopropyl)octane-1,8-diamine, has been reported to inhibit murine PAO and SMO. researchgate.net Similarly, other long-chain diamines like 1,12-diaminododecane (B1677605) also exhibit inhibitory activity. researchgate.net
Given that N1-(3-Aminopropyl)octane-1,8-diamine is a spermine analogue, it is a plausible candidate for interaction with SMO. Furthermore, some polyamine analogues are potent inducers of SMO expression, which can play a significant role in their cytotoxic effects through the production of H₂O₂. nih.gov Research has shown that the most effective inducers of SMO often have multiple three-carbon linkers between nitrogen atoms, a structural feature present in N1-(3-Aminopropyl)octane-1,8-diamine. nih.gov
Detailed kinetic studies are essential to characterize the nature of enzyme interactions. While no kinetic data exists for N1-(3-Aminopropyl)octane-1,8-diamine, extensive analysis has been performed on other N-alkylated spermine analogues with recombinant human PAO (referred to as APAO in the study) and SMO. These studies reveal that such analogues can serve as efficient substrates. johnshopkins.edu
For example, the metabolism of N,N'-bis-(3-ethylaminopropyl)butane-1,4-diamine (DESPM), a well-studied spermine analogue, by PAO and SMO demonstrates Michaelis-Menten kinetics. The data highlights that both enzymes can process these synthetic analogues, sometimes with high affinity (low Kₘ values). johnshopkins.edu
Table 1: Kinetic Parameters of Related Spermine Analogues with Human Polyamine Oxidases
This data is for structurally related N-alkylated spermine analogues, not N1-(3-Aminopropyl)octane-1,8-diamine.
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) |
|---|---|---|---|
| DESPM | PAO | 10 | 1.1 |
| SMO | 28 | 0.8 | |
| EtSPM | PAO | 16 | 1.5 |
| SMO | 25 | 8.2 | |
| BnSPM | PAO | 6.0 | 2.8 |
| SMO | 19 | 0.8 |
Data sourced from Häkkinen et al. (2008). researchgate.netjohnshopkins.edu DESPM: N,N'-bis-(3-ethylaminopropyl)butane-1,4-diamine; EtSPM: N-ethylspermine; BnSPM: N-benzylspermine.
The pH dependence of these enzymes is also a critical factor. SMO, for instance, exhibits an optimal pH of around 9.5 when spermine is the substrate. The interaction of a novel analogue would likely also be influenced by pH, affecting its binding and turnover rate.
Role in Spermidine/Spermine N¹-Acetyltransferase (SSAT) Activity
Spermidine/spermine N¹-acetyltransferase (SSAT) is the rate-limiting enzyme in polyamine catabolism. johnshopkins.edunih.gov It acetylates spermidine and spermine, marking them for export from the cell or for degradation by PAOX. nih.gov A key mechanism of action for many antitumor polyamine analogues is their ability to profoundly induce SSAT expression, sometimes by several hundred-fold. nih.govmdpi.com This "superinduction" depletes natural polyamine pools and can trigger apoptosis. nih.gov
The structural characteristics of an analogue, such as the length of the central carbon chain and the substituents on the terminal nitrogens, strongly influence its ability to induce SSAT. nih.gov While some analogues are potent inducers, others may only modestly affect the enzyme's activity. nih.govmdpi.com Unsymmetrically substituted polyamines have been shown to produce a differential superinduction of SSAT, which can correlate with a cell-specific cytotoxic response. johnshopkins.edu Given that N1-(3-Aminopropyl)octane-1,8-diamine is a long-chain analogue, it is plausible that it could modulate SSAT activity, potentially acting as a potent inducer and thereby disrupting polyamine homeostasis. nih.gov
Engagement with Post-Translational Modification Pathways
Investigation of Deoxyhypusine Synthase Substrate or Inhibitor Activity
Deoxyhypusine synthase (DHPS) is a crucial enzyme that catalyzes the first step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. nih.govnih.gov DHPS transfers the 4-aminobutyl moiety from spermidine to a specific lysine (B10760008) residue on the eIF5A precursor. uniprot.org This modification is essential for cell proliferation, making DHPS a target for cancer therapy. nih.gov
The active site of DHPS binds spermidine. Structural and functional studies have shown that other natural polyamines, such as spermine and putrescine, can also bind to the enzyme, and spermine may even serve as an alternative substrate to a limited extent. rcsb.org Polyamine analogues, particularly those that mimic the structure of spermidine, can act as inhibitors of DHPS. acs.org Due to its structural similarity to spermine, N1-(3-Aminopropyl)octane-1,8-diamine could potentially bind to the DHPS active site. Whether it would act as a substrate (donating an aminobutyl or even an amino-octyl moiety) or as a competitive inhibitor would require specific enzymatic assays.
Enzyme-Imine Intermediate Formation Analysis
The catalytic mechanism of DHPS is complex and involves multiple steps. After binding NAD⁺ and spermidine, the enzyme catalyzes the oxidation of spermidine to form an enzyme-bound NADH and a dehydrospermidine (B1261198) intermediate. This is followed by the formation of an enzyme-butylimine intermediate at an active site lysine, with the release of 1,3-diaminopropane. nih.gov This butylimine group is then transferred to the lysine residue of eIF5A.
For a polyamine analogue to act as a substrate for DHPS, it would need to participate in a similar series of reactions. If N1-(3-Aminopropyl)octane-1,8-diamine were a substrate, it would hypothetically undergo NAD-dependent cleavage to form an enzyme-octylimine intermediate and 1,3-diaminopropane. The feasibility of this reaction would depend on how the longer, more flexible octane (B31449) chain is accommodated within the enzyme's active site and whether it can be correctly positioned for cleavage and transfer. Without experimental data, this remains speculative.
Cellular Homeostasis and Regulatory Feedback Mechanisms (Mechanistic Studies)
Polyamine analogues disrupt cellular homeostasis through multiple mechanisms. nih.gov By competing for the polyamine transport system, they gain entry into the cell and can subsequently downregulate the biosynthetic enzymes ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC) through negative feedback. nih.gov
Simultaneously, as discussed, many analogues induce the catabolic enzymes SSAT and SMO. nih.govmdpi.com The induction of SSAT leads to the rapid acetylation and depletion of natural polyamines, while the induction of SMO can increase oxidative stress through H₂O₂ production. nih.govnih.gov This combination of shutting down synthesis and accelerating catabolism leads to a drastic depletion of intracellular spermidine and spermine pools, which are essential for cell growth and proliferation, ultimately leading to cytostasis or apoptosis. nih.govnih.gov The specific cellular effects of N1-(3-Aminopropyl)octane-1,8-diamine would depend on the balance it strikes between these different mechanisms—its efficiency of transport, its ability to downregulate biosynthesis, and its potency as an inducer of catabolic enzymes. nih.gov
Comparative Analysis of N1-(3-Aminopropyl)octane-1,8-diamine in Prokaryotic and Eukaryotic Polyamine Systems
The distribution and function of polyamines, including longer-chain molecules like N1-(3-Aminopropyl)octane-1,8-diamine, exhibit significant diversity across different domains of life. While core polyamines such as putrescine and spermidine are nearly universal, the presence and metabolic pathways of more complex polyamines vary between prokaryotes and eukaryotes, reflecting their distinct cellular environments and evolutionary histories.
In general, eukaryotic polyamine metabolism is centered around the synthesis of spermidine and spermine from putrescine, which are essential for cell growth and proliferation. nih.govnih.gov These polyamines interact with a wide array of negatively charged macromolecules, including DNA, RNA, and proteins, thereby modulating numerous cellular processes. nih.govweizmann.ac.il The core eukaryotic pathway for polyamine biosynthesis involves ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (AdoMetDC), and spermidine/spermine synthases. nih.govmdpi.com While longer and more complex polyamines are not typically characteristic of most eukaryotic cells, some lower eukaryotes, such as certain algae and diatoms, are known to produce unusual long-chain polyamines. nih.gov
Prokaryotic polyamine systems, in contrast, display a much greater heterogeneity. nih.gov While many bacteria synthesize putrescine and spermidine, the presence of spermine is less common. Instead, a wide variety of alternative and longer-chain polyamines can be found, particularly in extremophiles. nih.govnih.gov The biosynthetic pathways in prokaryotes are also more diverse, with some bacteria utilizing an arginine-dependent pathway for putrescine synthesis, in addition to the ornithine-dependent pathway seen in eukaryotes. asm.org The synthesis of longer-chain polyamines in prokaryotes often involves specialized aminopropyltransferases that can utilize different diamine and triamine precursors. nih.gov
The table below provides a comparative overview of key aspects of polyamine systems in prokaryotes and eukaryotes, providing a context for understanding the potential roles of N1-(3-Aminopropyl)octane-1,8-diamine.
| Feature | Prokaryotic Systems | Eukaryotic Systems |
| Common Polyamines | Putrescine, Spermidine, Cadaverine | Putrescine, Spermidine, Spermine |
| Structural Diversity | High; frequent presence of long-chain, branched, and acetylated polyamines. | Generally lower; primarily linear triamines and tetraamines. |
| Biosynthetic Pathways | Diverse; includes arginine and ornithine-dependent pathways for putrescine. | More conserved; primarily ornithine-dependent pathway for putrescine. |
| Regulatory Complexity | Varies widely; can be linked to stress responses and environmental adaptation. | Tightly regulated, linked to the cell cycle and proliferation. |
| Cellular Functions | Biofilm formation, acid resistance, macromolecular stabilization under stress. | Regulation of transcription, translation, ion channel function, cell proliferation. |
Insights from Thermophilic Organisms' Polyamine Metabolism
Thermophilic prokaryotes, organisms that thrive at high temperatures, provide a particularly insightful model for understanding the significance of long-chain polyamines like N1-(3-Aminopropyl)octane-1,8-diamine. These organisms often synthesize a remarkable variety of long-chain and branched polyamines that are rare or absent in mesophilic organisms. caister.commdpi.com
Research on extreme thermophiles, such as Thermus thermophilus, has revealed that the composition of intracellular polyamines changes in response to growth temperature. mdpi.comresearchgate.net As the temperature increases, there is a corresponding increase in the concentration of longer and more complex polyamines. asm.orgresearchgate.net This observation strongly suggests that these molecules play a crucial role in the adaptation to extreme heat.
The primary function of these unusual polyamines in thermophiles is believed to be the stabilization of nucleic acids (DNA and RNA) and other macromolecules at temperatures that would typically cause denaturation. caister.com The extended chains and increased number of positive charges on these polyamines allow for more extensive and stronger interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, thereby increasing their thermal stability. nih.gov
The biosynthetic pathways for these long-chain polyamines in thermophiles are also unique. For example, in the hyperthermophilic archaeon Thermococcus kodakarensis, spermidine is produced from agmatine (B1664431) via an intermediate, N1-aminopropylagmatine. nih.gov This pathway differs from the canonical route found in most eukaryotes and many bacteria. Furthermore, specialized enzymes in these organisms are capable of adding multiple aminopropyl groups to create longer polyamines. asm.orgnih.gov
The table below summarizes the key findings regarding long-chain polyamines in thermophilic organisms.
| Finding | Organism(s) Studied | Implication for N |
| Increased synthesis of long-chain polyamines at higher temperatures. | Thermus thermophilus, Thermococcus kodakarensis | Suggests a role in thermal stabilization of cellular components. |
| Essential for cell growth at high temperatures. nih.gov | Thermus thermophilus | Indicates a critical physiological function under extreme conditions. |
| Unique biosynthetic pathways involving intermediates like N1-aminopropylagmatine. nih.gov | Thermus thermophilus, Thermococcus kodakarensis | Suggests a distinct evolutionary origin and enzymatic machinery for its synthesis. |
| Enhanced protection of DNA and RNA from thermal damage. caister.com | General observation in thermophiles | Points to a primary role in maintaining the integrity of genetic material. |
While direct studies on N1-(3-Aminopropyl)octane-1,8-diamine are limited, the research on analogous long-chain polyamines in thermophiles strongly suggests that its presence in any organism would likely be associated with adaptation to environmental stress, particularly high temperatures, through the stabilization of essential macromolecules.
Material Science and Catalytic Applications of N1 3 Aminopropyl Octane 1,8 Diamine
Application as Ligands in Nanomaterial Synthesis and Surface Chemistry
The amine functional groups and the flexible long alkyl chain of N1-(3-Aminopropyl)octane-1,8-diamine make it a promising candidate for use as a ligand in the synthesis and modification of nanomaterials.
Long-chain amines are widely used as capping agents to control the growth and prevent the aggregation of inorganic nanoparticles during synthesis. The multiple amine groups in N1-(3-Aminopropyl)octane-1,8-diamine can chelate to the surface of a growing nanoparticle, moderating its growth rate and influencing its final shape. The long octane (B31449) backbone would provide steric hindrance, creating a repulsive barrier between nanoparticles and thus ensuring their colloidal stability in solution. This is crucial for maintaining the unique properties of the nanoparticles and for their application in thin-film deposition and composite materials. The effectiveness of stabilization is often dependent on the chain length of the ligand, with longer chains generally providing better steric stabilization.
| Ligand Type | Nanoparticle System | Stabilization Mechanism | Reference Finding |
| Long-chain alkylamines | Quantum Dots (e.g., CdSe) | Steric hindrance from the alkyl chains prevents aggregation. | Provides excellent colloidal stability in nonpolar solvents. |
| Polyamines | Gold Nanoparticles | Multidentate binding of amine groups to the gold surface enhances stability. | Can influence nanoparticle shape and size during synthesis. |
| Oleylamine | Various metal and metal oxide NPs | Acts as both a solvent and a capping agent at high temperatures. | Crucial for the synthesis of monodisperse nanoparticles. |
This table presents data for analogous long-chain amine and polyamine ligands to illustrate the expected function of N1-(3-Aminopropyl)octane-1,8-diamine.
The ligands bound to the surface of a nanomaterial can significantly influence its optical and electronic properties. The long, insulating alkyl chain of N1-(3-Aminopropyl)octane-1,8-diamine would create a dielectric barrier around the nanoparticles, which can affect charge carrier dynamics. While this can be a disadvantage in applications requiring high charge transport between particles, it can be beneficial for enhancing the photoluminescence of individual quantum dots by confining the exciton. By replacing or co-ligating with shorter-chain ligands, the inter-particle distance can be tuned, thereby controlling properties such as charge mobility and energy transfer rates in nanoparticle films. The choice of ligand is a key strategy for optimizing the performance of nanoparticle-based devices.
| Ligand | Nanomaterial | Effect on Property | Mechanism |
| Oleic Acid | PbS Quantum Dots | Reduced charge transport | Long insulating alkyl chains hinder carrier hopping. |
| 1,2-Ethanedithiol (EDT) | PbS Quantum Dots | Increased charge transport | Short chain length reduces inter-particle distance. |
| 3-Aminopropyltrimethoxysilane (APTMS) | Perovskite Quantum Dots | Enhanced photostability | Passivation of surface defects. researchgate.net |
This table provides examples of how different ligands modulate the properties of nanomaterials, suggesting the potential role of N1-(3-Aminopropyl)octane-1,8-diamine.
Role in Catalysis and Organic Transformations
The presence of multiple amine functionalities suggests that N1-(3-Aminopropyl)octane-1,8-diamine could be active in various catalytic applications.
The amine groups of N1-(3-Aminopropyl)octane-1,8-diamine can act as Brønsted-Lowry bases, accepting protons to catalyze a variety of organic reactions, such as aldol (B89426) condensations, Michael additions, and Knoevenagel condensations. The presence of both primary and secondary amines offers different steric and electronic environments, which could be exploited for selective catalysis. In organocatalysis, the molecule could potentially act as a hydrogen-bonding catalyst or, after modification, as a chiral ligand or catalyst. Aliphatic polyesters and nanoparticles have been prepared through organocatalysis using cyclic amines. nycu.edu.tw
The multiple nitrogen atoms in N1-(3-Aminopropyl)octane-1,8-diamine make it an excellent chelating ligand for a wide range of transition metals. The resulting metal complexes could find applications in various catalytic transformations. For instance, complexes with metals like palladium, rhodium, or ruthenium could be active in cross-coupling reactions, hydrogenations, or transfer hydrogenations. The long alkyl chain could influence the solubility of the catalyst in nonpolar solvents, and the specific coordination geometry imposed by the ligand would play a crucial role in the activity and selectivity of the catalytic reaction. The flexibility of the octane backbone could allow the ligand to adopt various conformations to accommodate different metal centers and reaction intermediates. Research on related polyamine complexes has shown their potential in various catalytic reactions, including hydrolysis. researchgate.net
| Metal | Ligand Type | Catalytic Reaction | Key Finding |
| Ruthenium | Diamine | Transfer Hydrogenation | The structure of the diamine ligand influences catalyst activity. |
| Palladium | Diphosphine | Cross-Coupling | Ligand bite angle is critical for catalytic efficiency. |
| Nickel | Diimine | Olefin Polymerization | Steric bulk on the ligand controls polymer properties. |
This table illustrates the catalytic applications of metal complexes with related ligand types, indicating the potential for complexes of N1-(3-Aminopropyl)octane-1,8-diamine.
Integration into Polymer Systems and Advanced Materials
N1-(3-Aminopropyl)octane-1,8-diamine, a polyamine with two primary and one secondary amine groups, possesses a molecular structure that makes it a candidate for integration into various polymer systems. The presence of multiple reactive sites allows it to function as a building block for new polymers or as a modifying agent for existing ones.
While specific research detailing the use of N1-(3-Aminopropyl)octane-1,8-diamine as a monomer is not extensively documented in publicly available literature, its structural features suggest potential applications in the synthesis of specialty polymers. Polyamines are a well-established class of monomers used in step-growth polymerization to produce polyamides, polyimides, and polyureas. The three amine groups of N1-(3-Aminopropyl)octane-1,8-diamine offer multiple reaction points for condensation with molecules such as dicarboxylic acids, dianhydrides, or diisocyanates to form complex polymer architectures.
Theoretically, its incorporation as a monomer could lead to polymers with unique properties. The long, flexible octane chain could impart a degree of hydrophobicity and flexibility to the polymer backbone, while the aminopropyl group could influence solubility and thermal properties. Copolymers could also be synthesized by reacting it with other diamines or polyamines, allowing for precise tuning of the final material's characteristics.
Table 1: Potential Polymer Systems Utilizing N1-(3-Aminopropyl)octane-1,8-diamine as a Monomer
| Polymer Type | Co-monomer | Potential Polymer Characteristics |
| Polyamide | Dicarboxylic acid (e.g., adipic acid) | Increased flexibility, altered melting point |
| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | Enhanced solubility in organic solvents |
| Polyurea | Diisocyanate (e.g., toluene (B28343) diisocyanate) | Modified elasticity and thermal stability |
Note: This table is illustrative and based on the general reactivity of polyamines.
The trifunctional nature of N1-(3-Aminopropyl)octane-1,8-diamine makes it a viable candidate for use as a crosslinking agent in polymer systems. Crosslinking is a critical process for converting thermoplastic polymers into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. The primary and secondary amine groups can react with various functional groups in polymer chains, such as epoxides, isocyanates, or esters, to form a three-dimensional network structure.
In systems like epoxy resins, the amine hydrogens can participate in the ring-opening reaction of the epoxide groups, leading to a cured, rigid material. The number of active amine hydrogens in N1-(3-Aminopropyl)octane-1,8-diamine would influence the crosslink density and, consequently, the final properties of the thermoset. While specific studies on this compound are scarce, the principles of using polyamines as crosslinkers are well-established in polymer chemistry.
Alternative Industrial Applications (Non-Biological)
Beyond polymer synthesis, the chemical reactivity of N1-(3-Aminopropyl)octane-1,8-diamine suggests its utility in other industrial contexts, particularly where surface interactions and curing reactions are important.
Amines and polyamines are widely used as corrosion inhibitors for metals, especially in acidic environments. They function by adsorbing onto the metal surface through the lone pair of electrons on the nitrogen atoms, forming a protective film that isolates the metal from the corrosive medium. The presence of multiple amine groups in N1-(3-Aminopropyl)octane-1,8-diamine could potentially lead to strong adsorption and effective corrosion inhibition.
Table 2: Comparison of Structural Features of Amine-Based Corrosion Inhibitors
| Compound Type | Key Structural Features | Mechanism of Action |
| Fatty Amines | Long alkyl chain, single amine group | Hydrophobic film formation |
| Imidazolines | Heterocyclic ring with nitrogen, alkyl chain | Strong adsorption via nitrogen atoms |
| Polyamines | Multiple amine groups | Multicenter adsorption, chelation |
Similar to its role as a crosslinking agent, N1-(3-Aminopropyl)octane-1,8-diamine can be employed as a curing agent, or hardener, for various resins, most notably epoxy resins. The curing of epoxy resins with amines is a well-understood process involving the nucleophilic attack of the amine nitrogen on the carbon atom of the epoxy ring. google.com
Aliphatic amines are known to be effective room-temperature curing agents for epoxy resins. google.com The reaction of the primary and secondary amines in N1-(3-Aminopropyl)octane-1,8-diamine with epoxy groups would lead to the formation of a crosslinked polymer network. google.com The rate of curing and the final properties of the cured resin, such as hardness, flexibility, and thermal resistance, would be dependent on the stoichiometry of the amine and epoxy components, as well as the curing temperature. The structure of this polyamine suggests it would impart a degree of flexibility to the cured resin due to its long aliphatic backbone.
Computational and Biophysical Characterization of N1 3 Aminopropyl Octane 1,8 Diamine
Theoretical Chemistry Approaches
Theoretical studies are indispensable for understanding the molecular behavior of N¹-(3-Aminopropyl)octane-1,8-diamine at an atomic level. These computational methods allow for the prediction of its structure, reactivity, and interactions with biological targets.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.orgmpg.de It is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all ground-state properties of a system. nih.gov This approach is computationally more feasible than traditional wavefunction-based methods, allowing for the analysis of larger molecules like polyamines. mpg.denih.gov
For N¹-(3-Aminopropyl)octane-1,8-diamine, DFT calculations can be employed to determine a range of fundamental properties that govern its chemical behavior. By minimizing the energy functional with respect to the electron density, the optimized molecular geometry (bond lengths and angles) can be precisely calculated. nih.gov Furthermore, DFT provides access to crucial electronic properties. nih.govresearchgate.net These calculations can reveal the molecule's reactivity and potential interaction sites, which is vital for understanding its biological function. esqc.org DFT is also used to simulate vibrational frequencies, which can be directly correlated with experimental infrared and Raman spectra to aid in peak assignment. researchgate.net
| Calculated Property | Description and Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. Essential for understanding steric factors and conformational possibilities. |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap suggests higher chemical reactivity. |
| Ionization Potential & Electron Affinity | The energy required to remove an electron and the energy released when an electron is added, respectively. These values indicate the molecule's tendency to undergo oxidation or reduction. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. |
| Vibrational Frequencies | Predicts the frequencies of molecular vibrations (stretching, bending), which correspond to peaks in IR and Raman spectra, aiding in experimental data interpretation. researchgate.net |
To understand how N¹-(3-Aminopropyl)octane-1,8-diamine might interact with biological macromolecules, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques serve as a "computational microscope," providing insights into molecular interactions at an atomistic level. mdpi.com
Molecular Docking predicts the preferred orientation of the polyamine when it binds to a target receptor, such as a protein or nucleic acid. The algorithm samples numerous possible conformations and scores them based on binding affinity, revealing the most likely binding mode.
Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system over time. acs.org After docking the polyamine into a receptor, an MD simulation can be run to assess the stability of the resulting complex. nih.gov These simulations numerically solve Newton's equations of motion for all atoms in the system, revealing how the ligand and receptor move and adapt to each other. acs.org This can confirm stable binding, identify key intermolecular interactions (like hydrogen bonds), and reveal conformational changes induced by the binding event. nih.govmdpi.com Studies on other polyamines have used MD simulations to investigate their interactions with DNA, showing how they bind within the grooves of the DNA helix. nih.govresearchgate.net
Advanced Spectroscopic Techniques for Structural Elucidation
While computational methods provide theoretical predictions, spectroscopic techniques offer experimental verification of the molecular structure of N¹-(3-Aminopropyl)octane-1,8-diamine.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would provide definitive structural information for N¹-(3-Aminopropyl)octane-1,8-diamine.
In the ¹H NMR spectrum , protons in different chemical environments will produce distinct signals. jove.com The protons on carbons adjacent to nitrogen atoms (α-protons) are deshielded and will appear at a higher chemical shift (typically δ 2.2–2.9 ppm) compared to protons further down the alkyl chain (β-protons and others, δ 1.0–1.7 ppm). jove.comjove.com The protons on the N-H bonds of the primary and secondary amines are expected to appear as a broad signal between δ 0.5 and 5.0 ppm; their signal can be confirmed by its disappearance upon adding D₂O to the sample. jove.comlibretexts.org
In the ¹³C NMR spectrum , each non-equivalent carbon atom gives a distinct signal. bhu.ac.in Similar to ¹H NMR, carbons directly bonded to the electronegative nitrogen atom are deshielded and appear at higher chemical shifts (typically δ 30–60 ppm) compared to the other alkyl carbons. jove.comlibretexts.org
| Atom Position (Structure: H₂N-CᵃH₂-CᵇH₂-CᶜH₂-NH-CᵈH₂-CᵉH₂-(CH₂)₄-CᶠH₂-CᵍH₂-NH₂) | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity (Splitting) | Notes |
|---|---|---|---|---|
| a (-CH₂-NH₂) | ¹H NMR | ~2.7 - 2.9 | Triplet (t) | Adjacent to -NH₂ and a CH₂ group. |
| b (-CH₂-CH₂-CH₂-) | ¹H NMR | ~1.6 - 1.8 | Quintet (quin) | Central methylene (B1212753) of the aminopropyl group. |
| c (-CH₂-NH-) | ¹H NMR | ~2.5 - 2.7 | Triplet (t) | Adjacent to secondary amine and a CH₂ group. |
| d (-NH-CH₂-) | ¹H NMR | ~2.5 - 2.7 | Triplet (t) | Adjacent to secondary amine and a CH₂ group. |
| g (-CH₂-NH₂) | ¹H NMR | ~2.7 - 2.9 | Triplet (t) | Adjacent to -NH₂ and a CH₂ group. |
| e, f, and (CH₂)₄ | ¹H NMR | ~1.2 - 1.6 | Multiplet (m) | Methylene groups of the octane (B31449) chain. |
| NH and NH₂ | ¹H NMR | ~0.5 - 5.0 | Broad singlet (br s) | Signal disappears with D₂O shake. jove.com |
| a, c, d, g (C-N) | ¹³C NMR | ~35 - 55 | - | Carbons adjacent to nitrogen atoms. compoundchem.com |
| b, e, f, and (CH₂)₄ | ¹³C NMR | ~25 - 35 | - | Alkyl carbons in the chain backbone. compoundchem.com |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. mt.com For N¹-(3-Aminopropyl)octane-1,8-diamine, these spectra would be dominated by vibrations of the amine (N-H) and alkane (C-H, C-C, C-N) groups.
Infrared (IR) Spectroscopy: IR is particularly sensitive to vibrations of polar bonds. photothermal.com Key features would include:
N-H Stretching: Primary amines (R-NH₂) show two bands around 3400-3300 cm⁻¹, while secondary amines (R₂-NH) show a single, weaker band in the same region. orgchemboulder.com
N-H Bending: A characteristic "scissoring" vibration for primary amines occurs around 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H "wagging" band is also expected between 910-665 cm⁻¹. orgchemboulder.com
C-H Stretching: Intense absorptions from the numerous methylene groups will appear just below 3000 cm⁻¹.
C-N Stretching: Aliphatic C-N stretches are found in the 1250-1020 cm⁻¹ region. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. photothermal.com It would be particularly useful for observing the C-C bond vibrations of the octane backbone, complementing the IR data.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 (two bands) | Medium |
| N-H Stretch | Secondary Amine (-NH-) | 3350 - 3310 (one band) | Weak-Medium |
| C-H Stretch | Methylene (-CH₂-) | 2960 - 2850 | Strong |
| N-H Bend (Scissor) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |
| C-H Bend (Scissor) | Methylene (-CH₂-) | ~1465 | Medium |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium |
| N-H Wag | Primary & Secondary Amines | 910 - 665 | Strong, Broad |
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For a polyamine like N¹-(3-Aminopropyl)octane-1,8-diamine (C₁₁H₂₇N₃, Exact Mass: 201.2205), a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode would be ideal, generating the protonated molecular ion [M+H]⁺ at m/z 202.2283.
Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of this parent ion, providing structural information. The fragmentation of aliphatic amines is dominated by alpha-cleavage , which is the breaking of a C-C bond adjacent to the nitrogen atom. dummies.comlibretexts.org This process is driven by the stabilization of the resulting positive charge on the nitrogen. wikipedia.org For N¹-(3-Aminopropyl)octane-1,8-diamine, several alpha-cleavage pathways are possible, leading to a series of characteristic fragment ions.
| Ion | Predicted m/z | Proposed Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | 202.2283 | Protonated molecular ion |
| [M+H - NH₃]⁺ | 185.2018 | Loss of ammonia (B1221849) from a terminal aminopropyl group. |
| Fragment A | 172.1961 | α-cleavage with loss of an ethyl radical from the aminopropyl end. |
| Fragment B | 115.1226 | Cleavage of the C-N bond in the middle, retaining the protonated octane-1,8-diamine portion. |
| Fragment C | 87.0913 | Cleavage of the C-N bond in the middle, retaining the protonated N-aminopropyl portion. |
| Fragment D | 30.0338 | α-cleavage at a terminal amino group, resulting in [CH₂=NH₂]⁺. This is a common, stable fragment for primary amines. miamioh.edu |
X-ray Crystallography and Structural Determination of Protein-Ligand Complexes
As of the current available scientific literature, specific X-ray crystallography data for protein-ligand complexes involving N1-(3-Aminopropyl)octane-1,8-diamine is not publicly available. While the principles of X-ray crystallography are well-established for determining the three-dimensional structure of molecules and their interactions with proteins, dedicated studies detailing the crystal structure of N1-(3-Aminopropyl)octane-1,8-diamine bound to a protein target have not been reported in publicly accessible databases such as the Protein Data Bank (PDB).
The determination of a protein-ligand complex structure through X-ray crystallography involves several key steps. Initially, the protein of interest is expressed, purified, and then co-crystallized with the ligand, in this case, N1-(3-Aminopropyl)octane-1,8-diamine. Alternatively, crystals of the protein alone can be grown and subsequently soaked in a solution containing the ligand. These crystals are then exposed to a focused X-ray beam. The resulting diffraction pattern is recorded and analyzed to calculate an electron density map. This map is then interpreted to build an atomic model of the protein-ligand complex, revealing detailed information about the binding mode, conformational changes, and specific molecular interactions such as hydrogen bonds, and electrostatic and hydrophobic interactions.
Although no specific structural data exists for N1-(3-Aminopropyl)octane-1,8-diamine, the general methodology of X-ray crystallography remains a critical tool in drug discovery and molecular biology for understanding how ligands interact with their biological targets. Future structural studies on N1-(3-Aminopropyl)octane-1,8-diamine would be invaluable for elucidating its mechanism of action and for guiding the rational design of new molecules with improved properties.
Without experimental data, it is not possible to provide a data table on the structural details of protein-N1-(3-Aminopropyl)octane-1,8-diamine complexes. Such a table would typically include parameters like PDB ID, resolution, space group, and details of the ligand's binding pocket and interactions, all of which are contingent on the successful crystallization and structural determination of the complex.
Interdisciplinary Research Directions and Future Outlook for N1 3 Aminopropyl Octane 1,8 Diamine
Innovative Synthetic Methodologies and Process Optimization
The synthesis of complex polyamines such as N¹-(3-Aminopropyl)octane-1,8-diamine often involves multi-step processes that can be laborious and require careful control over selectivity. nih.gov Future research will likely focus on developing more efficient, scalable, and cost-effective synthetic routes. A key challenge in synthesizing unsymmetrical polyamines is the selective functionalization of the different amino groups. mdpi.com
Innovative approaches may include chemoenzymatic methods, which combine the precision of enzymes with the versatility of chemical synthesis. Another promising avenue is the use of flow chemistry, which can offer better control over reaction parameters, improve safety, and facilitate continuous production, thereby optimizing the manufacturing process. The development of novel protecting group strategies that allow for orthogonal deprotection will be crucial for streamlining the synthesis of this and other complex polyamines. mdpi.com
One general and established method for building the polyamine backbone is the alkylation of a diamine with an aminopropylating agent. A common strategy involves the cyanoethylation of a primary amine followed by the reduction of the resulting nitrile to a primary amine. acs.org For N¹-(3-Aminopropyl)octane-1,8-diamine, this could involve the mono-cyanoethylation of octane-1,8-diamine, followed by catalytic hydrogenation. Optimizing the conditions to favor mono-substitution over di-substitution is a critical aspect of process optimization.
| Synthetic Strategy | Description | Potential Advantages | Key Optimization Challenges |
|---|---|---|---|
| Reductive Amination | A two-step process involving the reaction of octane-1,8-diamine with a protected 3-aminopropanal (B1211446), followed by reduction of the intermediate imine. | High yields and selectivity can be achieved. | Requires careful selection of protecting groups and reducing agents. |
| Alkylation of Protected Diamines | Involves reacting a mono-protected octane-1,8-diamine with a suitable 3-aminopropyl halide or tosylate, followed by deprotection. | Good control over the final structure. mdpi.com | Multi-step process; efficiency depends on the protecting group strategy. nih.gov |
| Flow Chemistry | Continuous synthesis in a microreactor system, allowing for precise control of temperature, pressure, and reaction time. | Improved yield, safety, and scalability. | Requires specialized equipment and process development. |
| Chemoenzymatic Synthesis | Utilizing enzymes for specific steps, such as selective acylation or deprotection, to enhance selectivity and reduce waste. | High stereoselectivity and regioselectivity; environmentally friendly. | Enzyme stability and availability can be limiting factors. |
Discovery of Novel Biochemical Functions and Molecular Mechanisms
Natural polyamines like spermidine (B129725) and spermine (B22157) are essential for numerous cellular processes, including cell growth, proliferation, and differentiation. frontiersin.orgnih.gov They interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating their function. nih.govbiosynth.com N¹-(3-Aminopropyl)octane-1,8-diamine, as a structural analogue, is expected to participate in similar interactions, but its distinct geometry may lead to novel biochemical activities.
Future research will aim to elucidate the specific molecular targets of this compound. The extended eight-carbon chain, compared to the four-carbon chain of the putrescine moiety in spermidine, could allow it to bind to different DNA sequences or to induce unique conformational changes in nucleic acids. nih.gov It may also interact differently with polyamine-binding proteins or enzymes involved in polyamine metabolism, such as spermidine/spermine N¹-acetyltransferase (SSAT) or acetylpolyamine oxidase (PAOX). nih.govmdpi.com
Investigating its role in cellular pathways such as autophagy, where spermidine is a known inducer, could reveal new therapeutic possibilities for age-related diseases. frontiersin.org Furthermore, its potential to modulate ion channels or act as a neurotransmitter analogue could be explored. The development of labeled derivatives of N¹-(3-Aminopropyl)octane-1,8-diamine will be instrumental in tracking its uptake, distribution, and metabolism within cells, providing insights into its mechanism of action.
Development of Next-Generation Materials and Catalytic Systems
The multiple amine functional groups of N¹-(3-Aminopropyl)octane-1,8-diamine make it an attractive building block for the synthesis of advanced materials. Polyamines are used as monomers for producing polyamidoamines, which have applications in drug delivery and gene therapy. nih.gov The specific structure of this compound could be exploited to create polymers with tailored properties, such as biodegradability, charge density, and hydrophilicity. nih.gov
In the field of catalysis, the basic nature of the amino groups suggests potential applications in base-catalyzed reactions. The compound could be immobilized on solid supports to create heterogeneous catalysts that are easily separable and recyclable. Furthermore, it can serve as a ligand for metal complexes, creating catalysts for a variety of organic transformations. The flexibility of the octane (B31449) backbone may allow for the formation of stable chelate structures with metal ions, enhancing catalytic activity and selectivity.
Future work could focus on its use as a cross-linking agent for epoxy resins or as a component in the formation of metal-organic frameworks (MOFs). wikipedia.org The development of materials incorporating N¹-(3-Aminopropyl)octane-1,8-diamine could lead to new applications in areas such as coatings, adhesives, and biomedical devices. nih.gov
| Application Area | Potential Role of N¹-(3-Aminopropyl)octane-1,8-diamine | Anticipated Properties/Advantages |
|---|---|---|
| Polymer Synthesis | Monomer for polyamidoamines or polyureas. nih.gov | Tunable biodegradability, charge density, and flexibility for drug/gene delivery. |
| Catalysis | Base catalyst; ligand for metal complexes. | Potential for high activity and selectivity due to its chelation properties. |
| Epoxy Resins | Curing agent or hardener. wikipedia.org | Improved mechanical properties such as flexibility and toughness. |
| Biomaterials | Surface modification agent to enhance biocompatibility or antimicrobial properties. | Creation of functional surfaces for medical implants or tissue engineering scaffolds. |
Integration with Advanced Computational Modeling for Predictive Design
Computational modeling and in silico studies are becoming indispensable tools in chemical and biological research. nih.govresearchgate.net For N¹-(3-Aminopropyl)octane-1,8-diamine, these methods can accelerate the discovery and development process significantly. Molecular docking simulations can be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes and nucleic acid structures. rsc.org This can help prioritize experimental studies and provide insights into its potential biochemical functions.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this and related polyamines with their biological activities or material properties. This would enable the predictive design of new analogues with enhanced efficacy or desired characteristics. Moreover, molecular dynamics (MD) simulations can provide a dynamic picture of how N¹-(3-Aminopropyl)octane-1,8-diamine interacts with its environment, revealing details about its conformational flexibility and its influence on the structure of its binding partners.
In materials science, computational modeling can be used to predict the bulk properties of polymers derived from this compound, guiding the design of materials with specific mechanical or thermal properties. By integrating these advanced computational approaches, researchers can adopt a more rational and efficient strategy for exploring the full potential of N¹-(3-Aminopropyl)octane-1,8-diamine and its derivatives. nih.gov
Q & A
Q. What are the key physicochemical properties of N<sup>1</sup>-(3-aminopropyl)octane-1,8-diamine, and how do they influence its applications in coordination chemistry?
The compound’s polyamine structure confers high chelation potential, particularly for transition metals. Its logP value (-0.84) and polar surface area (64.07 Ų) suggest moderate hydrophilicity, enabling solubility in aqueous systems while retaining affinity for hydrophobic interfaces. These properties are critical for designing metal recovery resins, as seen in analogous polyamine-modified polymers achieving Ag(I) sorption capacities up to 130.7 mg/g . Methodologically, characterize logP via shake-flask assays and polar surface area using computational tools (e.g., ChemAxon).
Q. How can researchers optimize the synthesis of N<sup>1</sup>-(3-aminopropyl)octane-1,8-diamine derivatives for enhanced selectivity in metal ion sorption?
Evidence from polymer resin studies shows that modifying polyamine chain length and functional groups (e.g., cyclohexane vs. pyrrolidinone) significantly impacts metal selectivity. For example, trans-1,4-diaminocyclohexane-modified resins achieved 21.5 mg/g Ag(I) sorption from real chloride leaching solutions, outperforming other analogues . To optimize synthesis:
- Vary alkyl/cycloalkyl substituents during amine alkylation.
- Use pseudo-first-order kinetic models to assess sorption rates.
- Validate selectivity via competitive adsorption experiments (e.g., Ag(I) vs. Cu(II)/Pb(II)) at pH 2–4 .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported sorption capacities of polyamine-based ligands for Ag(I)?
Discrepancies in sorption data (e.g., 26.8 mg/g synthetic vs. 21.5 mg/g real solutions ) often stem from matrix effects (competing ions, pH). To address this:
- Perform ICP-MS or AAS under standardized conditions (e.g., fixed Cl⁻ concentration).
- Use speciation software (e.g., PHREEQC) to model Ag(I) complexation in solution.
- Compare batch vs. column sorption setups to isolate kinetic vs. equilibrium limitations.
Q. How do intramolecular hydrogen bonding and conformational flexibility affect the coordination behavior of N<sup>1</sup>-(3-aminopropyl)octane-1,8-diamine in Schiff base complexes?
Crystal structure analyses of analogous Schiff bases (e.g., N,N′-bis(3-ethoxy-2-hydroxybenzylidene)-octane-1,8-diamine) reveal that anti-conformation of the diamine chain and O–H⋯N hydrogen bonding stabilize planar, tetradentate coordination geometries. This enhances metal-binding rigidity, critical for catalytic or sensing applications . Key steps:
- Confirm ligand conformation via X-ray crystallography or DFT calculations.
- Probe coordination dynamics using UV-Vis titration and Job’s method.
Q. What methodologies ensure reliable toxicity profiling of N<sup>1</sup>-(3-aminopropyl)octane-1,8-diamine given limited ecotoxicological data?
While acute oral toxicity (Category 3) and aquatic hazard (Category 1) are documented , gaps persist in chronic toxicity. Mitigation strategies include:
- Conduct Daphnia magna acute immobilization tests (OECD 202).
- Apply read-across approaches using data from structurally similar amines (e.g., spermidine: LC50 = 1.2 mM in C. elegans) .
- Perform QSAR modeling with tools like ECOSAR to predict biodegradation and bioaccumulation .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
